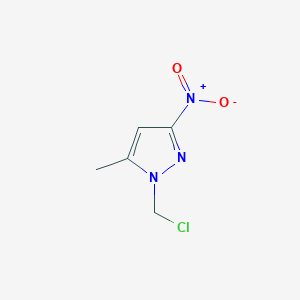

1-(chloromethyl)-5-methyl-3-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

1-(chloromethyl)-5-methyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-4-2-5(9(10)11)7-8(4)3-6/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAOXSQDDRXOMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethyl)-5-methyl-3-nitro-1H-pyrazole typically involves the chloromethylation of 5-methyl-3-nitro-1H-pyrazole. One common method includes the reaction of 5-methyl-3-nitro-1H-pyrazole with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-5-methyl-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde under strong oxidative conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives.

Reduction: Products include 1-(aminomethyl)-5-methyl-3-nitro-1H-pyrazole.

Oxidation: Products include 1-(chloromethyl)-5-formyl-3-nitro-1H-pyrazole or 1-(chloromethyl)-5-carboxy-3-nitro-1H-pyrazole.

Scientific Research Applications

1-(Chloromethyl)-5-methyl-3-nitro-1H-pyrazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a building block in the development of bioactive molecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-5-methyl-3-nitro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular properties, and applications of 1-(chloromethyl)-5-methyl-3-nitro-1H-pyrazole with analogous compounds:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Activities | References |

|---|---|---|---|---|---|

| This compound | 1-(ClCH₂), 5-Me, 3-NO₂ | C₆H₆ClN₃O₂ | 187.58 | Intermediate for GLUT1 inhibitors | |

| 5-Chloro-1-ethyl-3-methyl-1H-pyrazole | 5-Cl, 1-Et, 3-Me | C₆H₉ClN₂ | 144.60 | Agrochemical synthesis | |

| 1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide | 1-(3-ClPh), 5-OMe, 3-CONHMe | C₁₃H₁₃ClN₃O₂ | 278.71 | Pharmaceutical candidate (e.g., PC 222) | |

| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | 1-(4-NO₂Ph), 3-CN, 5-NH₂ | C₁₀H₇N₅O₂ | 229.20 | Insecticidal, antifungal activities | |

| Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate | Triazole-pyridyl hybrid | C₁₄H₁₆ClN₅O₃ | 345.76 | Agrochemical development |

Key Observations

Substituent Effects on Reactivity :

- The chloromethyl group in the target compound enhances its utility in alkylation reactions (e.g., forming C–N bonds with amines or thiols) . In contrast, chlorophenyl () or chloropyridyl () substituents increase steric bulk, reducing reactivity but improving target specificity.

- The nitro group at position 3 in the target compound stabilizes the pyrazole ring via electron withdrawal, whereas amino () or carboxamide () groups introduce hydrogen-bonding capabilities for biological interactions.

Biological Activity

1-(Chloromethyl)-5-methyl-3-nitro-1H-pyrazole is a heterocyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by a pyrazole ring substituted with a chloromethyl group, a nitro group, and a methyl group, which contribute to its chemical reactivity and biological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 192.60 g/mol

This compound features:

- A chloromethyl group that may facilitate interactions with nucleophilic sites in biomolecules.

- A nitro group , which can undergo bioreduction to form reactive intermediates.

- A methyl group that influences the lipophilicity and overall reactivity of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, disrupting metabolic pathways.

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins or nucleic acids, potentially altering their function.

- Reactive Intermediate Formation : The nitro group can be reduced to generate reactive species that may interact with cellular components, leading to oxidative stress or cell signaling modulation.

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : It has been explored for its potential anti-inflammatory activities, possibly through inhibition of pro-inflammatory pathways.

- Agricultural Applications : Similar compounds have shown herbicidal activity, indicating potential use in agricultural settings for pest control .

Case Studies and Research Findings

Several studies have investigated the biological effects and applications of pyrazole derivatives similar to this compound. Notably:

- Antimicrobial Studies : A study demonstrated that pyrazole derivatives exhibited significant antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The compounds were tested at varying concentrations, showing promising results comparable to standard antibiotics .

- Anti-inflammatory Activity : Research indicated that certain pyrazole derivatives displayed anti-inflammatory effects in animal models. For instance, compounds were effective in reducing edema in carrageenan-induced inflammation models, suggesting a mechanism involving inhibition of cyclooxygenase (COX) enzymes .

- Agricultural Research : The herbicidal activity of related pyrazole compounds has been documented, showing efficacy in inducing abscission in citrus fruits and herbicidal effects on Arabidopsis thaliana. These findings highlight the potential utility of pyrazole derivatives in agricultural applications .

Data Table: Biological Activities of Pyrazole Derivatives

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(chloromethyl)-5-methyl-3-nitro-1H-pyrazole, and how can reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation and nitration of pyrazole precursors. For example, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is effective for introducing formyl groups to pyrazole rings, which can then be reduced or further functionalized . Key parameters include reaction temperature (60–80°C for nitration), stoichiometry of chlorinating agents (e.g., SOCl₂), and solvent polarity (e.g., dichloromethane for improved solubility). Yields are typically 50–70%, but purification via column chromatography (hexane/ethyl acetate) is critical to remove nitro-byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H NMR : The chloromethyl group (–CH₂Cl) appears as a singlet at δ 4.7–5.0 ppm, while the nitro group deshields adjacent protons, causing splitting patterns in aromatic regions (δ 7.0–8.5 ppm) .

- IR : Strong absorption bands at 1520–1560 cm⁻¹ (N–O stretch of nitro) and 680–720 cm⁻¹ (C–Cl stretch) confirm functional groups .

- Mass Spectrometry : The molecular ion peak [M⁺] at m/z 191 (exact mass 191.01) and fragment ions (e.g., loss of –CH₂Cl at m/z 156) aid in structural confirmation .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact. The chloromethyl group is a known alkylating agent, posing mutagenic risks .

- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Decomposes exothermically above 150°C; avoid contact with strong oxidizers .

Advanced Research Questions

Q. How do substituents (chloromethyl, nitro, methyl) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The chloromethyl group is highly electrophilic, facilitating SN2 reactions (e.g., substitution with amines or thiols). Steric hindrance from the methyl group at position 5 slows reactivity at position 1 but stabilizes intermediates .

- The nitro group at position 3 withdraws electron density, further activating the chloromethyl group. Kinetic studies (e.g., using HPLC to track reaction progress) show a 3× faster substitution rate compared to non-nitrated analogs .

Q. What strategies can resolve contradictions in biological activity data across studies (e.g., antitumor vs. neurotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Use IC₅₀ assays (e.g., MTT for cytotoxicity) to differentiate therapeutic vs. toxic thresholds. For example, antitumor activity may peak at 10 µM, while neurotoxicity emerges above 50 µM .

- Metabolite Profiling : LC-MS/MS can identify reactive metabolites (e.g., nitro-reduction products) that contribute to off-target effects .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., carbonic anhydrase)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to carbonic anhydrase IX (PDB: 3IAI). The nitro group forms hydrogen bonds with Thr199, while the chloromethyl group interacts hydrophobically with Val121 .

- MD Simulations : GROMACS can assess binding stability; RMSD values <2 Å over 100 ns indicate robust interactions .

Q. What are the challenges in synthesizing derivatives with improved aqueous solubility, and how can they be addressed?

- Methodological Answer :

- Derivatization : Introduce sulfonate (–SO₃H) or tertiary amine groups at position 1 via SN2, increasing solubility (e.g., logP reduction from 2.1 to 0.8) .

- Co-Crystallization : Co-solvents (DMSO/PEG 400) or cyclodextrin inclusion complexes enhance solubility by 10–15× while maintaining stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.